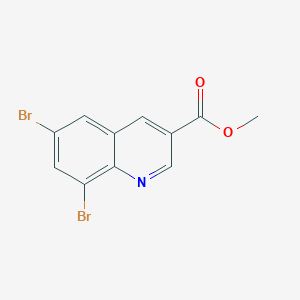![molecular formula C39H44N4O12S3 B13717585 7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13717585.png)
7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate” is a highly complex organic molecule. Compounds of this nature are often synthesized for specific applications in scientific research, medicine, or industrial processes. The unique structure of this compound suggests it may have specialized functions or properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring precise conditions and reagents. The synthetic route would likely include:
Formation of the core structure: This could involve cyclization reactions to form the pentacyclic framework.
Functional group modifications: Introduction of sulfo, carbamoyl, and other functional groups through substitution reactions.
Final assembly: Coupling reactions to attach the various functionalized segments together.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route for scalability. This might involve:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Techniques such as chromatography to isolate the desired product.
Quality control: Ensuring the final product meets purity and structural specifications.
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation and Reduction: Modifying the oxidation state of certain atoms within the molecule.
Substitution: Replacing one functional group with another.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions
Common reagents might include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in specific reactions.
Biology
In biological research, it might be used to study interactions with proteins or other biomolecules.
Medicine
In medicine, the compound could have potential as a drug candidate, particularly if it exhibits unique biological activity.
Industry
Industrial applications might include use as a catalyst, a material for specialized coatings, or in the production of other chemicals.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example:
Molecular Targets: The compound might interact with specific enzymes or receptors.
Pathways Involved: It could modulate signaling pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other complex organic molecules with multiple functional groups and a pentacyclic structure.
Uniqueness
The uniqueness of this compound could lie in its specific functional groups and their arrangement, which might confer unique properties or reactivity.
Eigenschaften
Molekularformel |
C39H44N4O12S3 |
|---|---|
Molekulargewicht |
857.0 g/mol |
IUPAC-Name |
7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate |
InChI |
InChI=1S/C39H44N4O12S3/c1-9-12-40-36(44)22-10-11-23(26(15-22)37(45)43(8)13-14-56(46,47)48)29-27-16-24-20(2)18-38(4,5)41-30(24)34(57(49,50)51)32(27)55-33-28(29)17-25-21(3)19-39(6,7)42-31(25)35(33)58(52,53)54/h1,10-11,15-17,20-21,41H,12-14,18-19H2,2-8H3,(H,40,44)(H,46,47,48)(H,49,50,51)(H,52,53,54) |
InChI-Schlüssel |
OGQQNIVELWPXME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(NC2=C(C3=C(C=C12)C(=C4C=C5C(CC([NH+]=C5C(=C4O3)S(=O)(=O)O)(C)C)C)C6=C(C=C(C=C6)C(=O)NCC#C)C(=O)N(C)CCS(=O)(=O)O)S(=O)(=O)[O-])(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


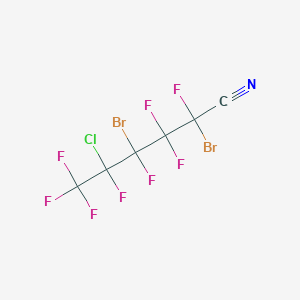

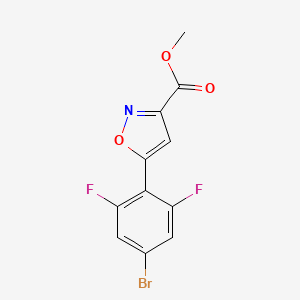
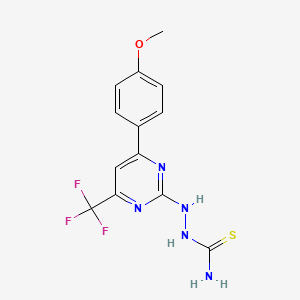
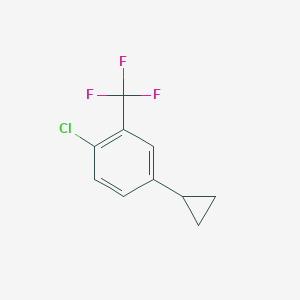
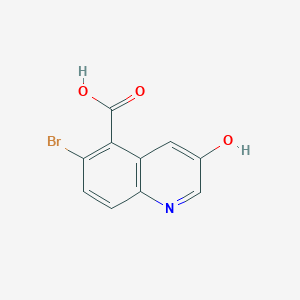
![[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]azanium;chloride](/img/structure/B13717564.png)
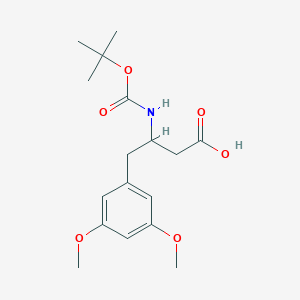
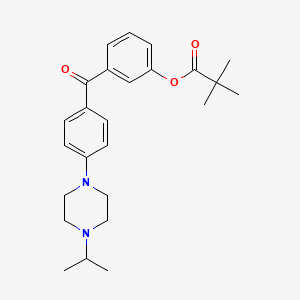

![7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13717590.png)
![3-[4-(2-Aminoethyl)-1-piperazinyl]phenol](/img/structure/B13717591.png)

